![molecular formula C20H25N3O2S B2381541 4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide CAS No. 1251687-60-1](/img/structure/B2381541.png)
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide
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Description
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as QNZ-46 and has been found to have promising effects in various studies.
Scientific Research Applications
Antileishmanial Activity
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide: has been investigated for its potential as an antileishmanial agent. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Researchers synthesized a series of uniquely functionalized derivatives of this compound and evaluated their efficacy against visceral leishmaniasis (VL). Among these derivatives, compound 5m demonstrated promising in vitro antileishmanial activity, with an anti-amastigote IC50 of 8.36 μM. In vivo studies in infected mice also showed significant inhibition of parasite burden in liver and spleen .
Palladium-Catalyzed Synthesis of Aromatic Amides
The compound’s structure suggests potential reactivity in palladium-catalyzed reactions. Notably, the direct palladium-catalyzed selective carbonylative coupling of less reactive aryl chlorides (including electron-rich, -neutral, and -deficient ones) with primary and secondary aliphatic and aromatic amines has been achieved. This synthetic method provides a general route to various aromatic amides, including those related to our compound of interest .
C–H Arylation via Radical Process
Another intriguing application lies in the field of C–H functionalization. Researchers have developed a visible light-mediated direct C–H arylation of quinoxalin-2(1H)-ones using aryl acyl peroxides. Remarkably, this reaction proceeds without the need for photocatalysts, additives, or metal catalysts. The resulting products exhibit moderate to good yields, showcasing the compound’s potential in radical-based transformations .
properties
IUPAC Name |
4-[(2-cyclopentylsulfanylacetyl)amino]-N-quinolin-8-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-18(23-17-10-3-6-15-7-4-13-22-20(15)17)11-5-12-21-19(25)14-26-16-8-1-2-9-16/h3-4,6-7,10,13,16H,1-2,5,8-9,11-12,14H2,(H,21,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJYRSDOQFYDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide |
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